

Application Notes and Protocols for SARS-CoV- 2 Inhibitor Discovery

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Compound of Interest		
Compound Name:	SARS-CoV-2-IN-39	
Cat. No.:	B15137593	Get Quote

For Researchers, Scientists, and Drug Development Professionals

Abstract

These application notes provide a comprehensive guide for the laboratory use of a novel investigational compound, **SARS-CoV-2-IN-39**, a potent inhibitor of the SARS-CoV-2 main protease (Mpro). This document outlines the necessary protocols for the initial characterization, in vitro and cell-based efficacy testing, and safety profiling of this compound. The provided methodologies are intended to serve as a foundational resource for researchers engaged in the discovery and development of antiviral therapeutics against COVID-19.

Introduction to SARS-CoV-2-IN-39

SARS-CoV-2-IN-39 is a synthetic small molecule designed to target the main protease (Mpro or 3CLpro) of the SARS-CoV-2 virus. The Mpro is a cysteine protease essential for the viral replication cycle, as it cleaves the viral polyproteins into functional non-structural proteins (NSPs).[1][2] Inhibition of Mpro blocks viral replication, making it a prime target for antiviral drug development. SARS-CoV-2-IN-39 is characterized by its high specificity and potency against Mpro, with initial studies indicating minimal off-target effects.

Physicochemical Properties of SARS-CoV-2-IN-39

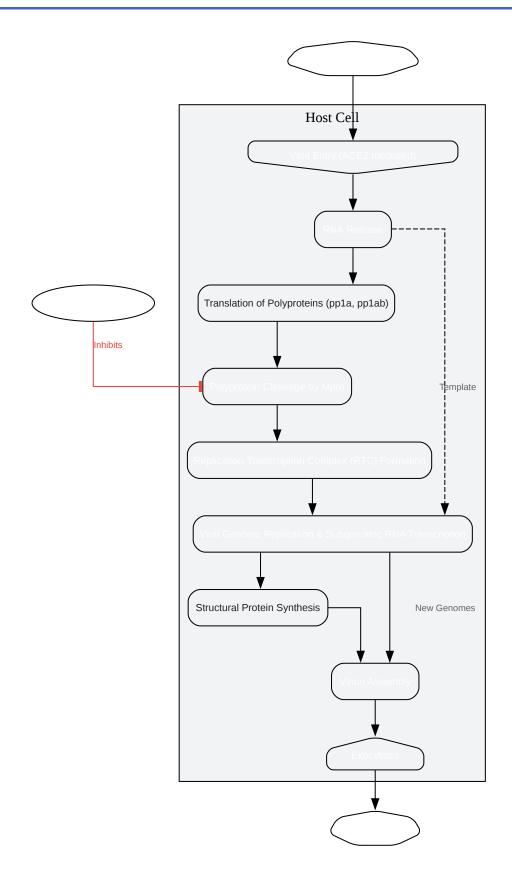


Property	Value	
Molecular Weight	482.5 g/mol	
Solubility	Soluble in DMSO (>50 mM) and Ethanol (<10 mM)	
Form	White to off-white solid	
Storage	Store at -20°C, protect from light	

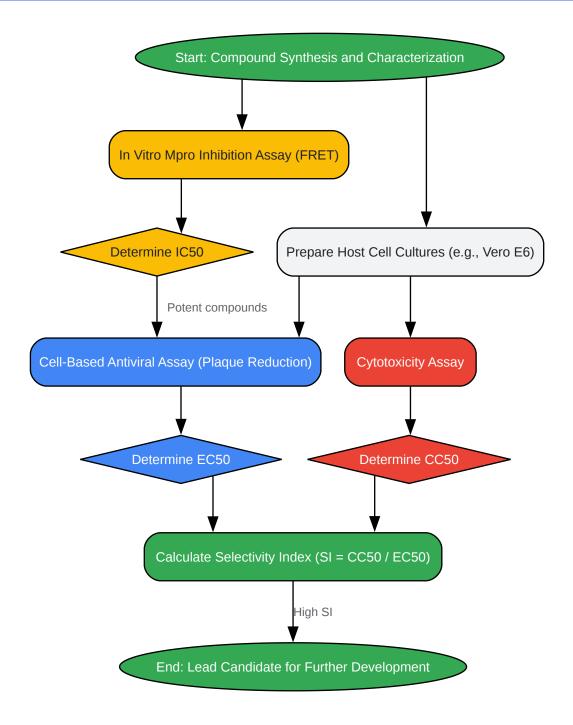
SARS-CoV-2 Life Cycle and Mpro Inhibition

The life cycle of SARS-CoV-2 begins with the attachment of the viral spike (S) protein to the angiotensin-converting enzyme 2 (ACE2) receptor on the host cell surface.[1][3][4] Following receptor binding, the virus enters the host cell either through direct membrane fusion or endocytosis. Once inside the cytoplasm, the viral RNA is released and translated into two large polyproteins, pp1a and pp1ab. The viral main protease (Mpro) is responsible for cleaving these polyproteins at multiple sites to release functional non-structural proteins that form the replication-transcription complex (RTC). This complex then orchestrates the replication of the viral genome and the transcription of subgenomic RNAs that encode for structural proteins. New virions are assembled and released from the host cell via exocytosis. SARS-CoV-2-IN-39, by inhibiting Mpro, disrupts a critical step in this replication process.









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